![molecular formula C13H13N5O2S2 B3003883 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 2097901-41-0](/img/structure/B3003883.png)
2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile
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Overview
Description
2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
Piperazine Ring Formation: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Coupling Reactions: The thiadiazole and piperazine rings are then coupled with a benzonitrile derivative under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and DNA.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their pharmacological properties.
Uniqueness
2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is a compound that combines a thiadiazole moiety with a piperazine ring, linked through a sulfonyl group to a benzonitrile. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its possible therapeutic applications due to the biological properties associated with its constituent groups.
- Molecular Formula : C₁₃H₁₃N₅O₂S₂
- Molecular Weight : 335.4 g/mol
- CAS Number : 2097901-41-0
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The thiadiazole ring enhances its capacity to penetrate cellular membranes and interact with proteins and nucleic acids. This interaction can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antimicrobial Activity :
- Compounds containing thiadiazole rings have been shown to possess antimicrobial properties against various bacterial strains. For instance, derivatives of thiadiazole have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
- In vitro studies suggest that this compound may exhibit similar antimicrobial effects due to its structural characteristics.
-
Anticancer Potential :
- The compound's structural similarity to other anticancer agents suggests it could inhibit cancer cell proliferation. Research on related thiadiazole derivatives has indicated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and melanoma (SK-MEL-2) cells .
- Preliminary studies indicate that compounds with similar structures have shown IC₅₀ values in the micromolar range against these cancer cell lines.
-
Anticonvulsant Activity :
- Some derivatives of piperazine and thiadiazole are known for their anticonvulsant properties. The potential for this compound to exhibit similar effects warrants further investigation.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)ethanone | Structure | Anticonvulsant |
4-(1,2,5-Thiadiazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide | Structure | Antibacterial |
5-(4-substituted phenyl)-1,3,4-thiadiazole derivatives | Structure | Anticancer |
The unique combination of the thiadiazole moiety linked to a piperazine ring via a sulfonamide bond sets this compound apart from others with similar structures. This distinct configuration may contribute to its unique pharmacological profile and therapeutic applications not fully explored in other derivatives .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
- In vitro Studies :
- Mechanistic Studies :
Properties
IUPAC Name |
2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c14-9-11-3-1-2-4-12(11)22(19,20)18-7-5-17(6-8-18)13-10-15-21-16-13/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFUKILBDYEXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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